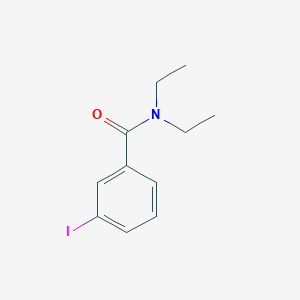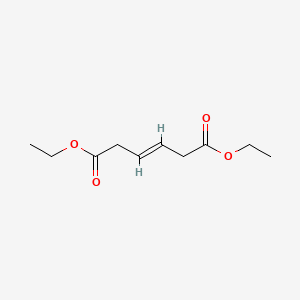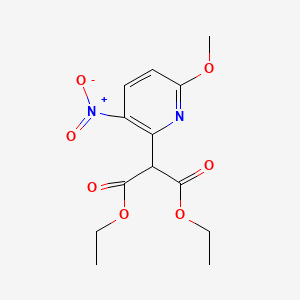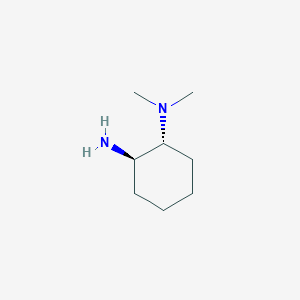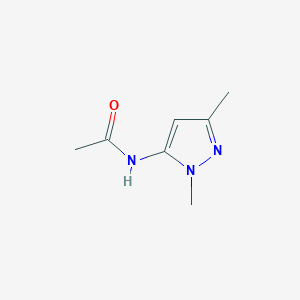
N-(2,5-dimethylpyrazol-3-yl)acetamide
Descripción general
Descripción
“N-(2,5-dimethylpyrazol-3-yl)acetamide” is a chemical compound with the CAS Number: 75092-37-4 . It has a molecular weight of 153.18 and its IUPAC name is N-(1,3-dimethyl-1H-pyrazol-5-yl)acetamide .
Molecular Structure Analysis
The molecular formula of “N-(2,5-dimethylpyrazol-3-yl)acetamide” is C7H11N3O . The InChI Code is 1S/C7H11N3O/c1-5-4-7(8-6(2)11)10(3)9-5/h4H,1-3H3,(H,8,11) .Physical And Chemical Properties Analysis
“N-(2,5-dimethylpyrazol-3-yl)acetamide” has a density of 1.2±0.1 g/cm3 . Its boiling point is 338.6±22.0 °C at 760 mmHg . The vapour pressure is 0.0±0.7 mmHg at 25°C . The enthalpy of vaporization is 58.2±3.0 kJ/mol . The flash point is 158.6±22.3 °C . The index of refraction is 1.561 . The molar refractivity is 42.6±0.5 cm3 . The polar surface area is 47 Å2 . The polarizability is 16.9±0.5 10-24 cm3 . The surface tension is 38.0±7.0 dyne/cm . The molar volume is 131.5±7.0 cm3 .Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
- The compound 2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(3-(furan-2-yl)-1-phenyl-1H-pyrazol-5-yl) acetamide has been synthesized, with its structure characterized by various methods including H-1-NMR, C-13-NMR, H RMS, and single-crystal X-ray diffraction. This demonstrates the compound's potential for use in structural and synthetic chemistry research (霍静倩 et al., 2016).
Applications in Polymerization
- Aluminum complexes supported by acetamidate and thioacetamidate heteroscorpionate ligands, including N-(2,5-dimethylpyrazol-3-yl)acetamide derivatives, have been synthesized. These complexes are significant as initiators for ring-opening polymerization of cyclic esters, suggesting their utility in materials science and polymer chemistry (A. Otero et al., 2011).
Antitumor Activity
- A study focusing on the synthesis of novel pyrimidiopyrazole derivatives, including compounds related to N-(2,5-dimethylpyrazol-3-yl)acetamide, has shown outstanding antitumor activity against certain cell lines. This highlights the potential of these compounds in oncology and pharmaceutical research (Asmaa M. Fahim et al., 2019).
Coordination Chemistry and Antioxidant Activity
- Novel coordination complexes constructed from pyrazole-acetamide derivatives have been synthesized and characterized, showing significant antioxidant activity. This underlines the relevance of such compounds in coordination chemistry and their potential use in developing antioxidant agents (K. Chkirate et al., 2019).
Anti-Inflammatory Activity
- Research into N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides has revealed significant anti-inflammatory activity, suggesting applications in the development of anti-inflammatory drugs (K. Sunder et al., 2013).
Labeling and Imaging Studies
- A compound related to N-(2,5-dimethylpyrazol-3-yl)acetamide has been used in labeling and imaging studies, indicating its potential application in biochemical and pharmaceutical research (B. Latli et al., 2015).
Propiedades
IUPAC Name |
N-(2,5-dimethylpyrazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-5-4-7(8-6(2)11)10(3)9-5/h4H,1-3H3,(H,8,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOEINDPDOWSEPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60341587 | |
| Record name | N-(2,5-dimethylpyrazol-3-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60341587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethylpyrazol-3-yl)acetamide | |
CAS RN |
75092-37-4 | |
| Record name | N-(2,5-dimethylpyrazol-3-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60341587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


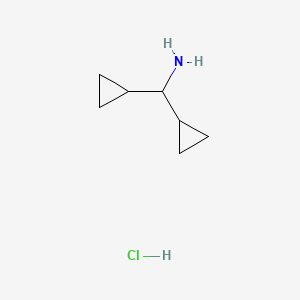


![2-[(Diethylamino)methyl]benzonitrile](/img/structure/B3025393.png)

